H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH
Overview
Description
The compound H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH is a peptide composed of a sequence of amino acids Each amino acid in the sequence plays a specific role in the structure and function of the peptide
Mechanism of Action
Target of Action
The primary target of the compound, also known as Casein kinase-i substrate, is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .
Mode of Action
The compound interacts with its target, CK1α, by serving as a substrate for the kinase. CK1α has broad serine/threonine protein kinase activity . It phosphorylates key regulatory molecules, thereby influencing their activity, localization, and function
Biochemical Pathways
The compound, as a substrate for CK1α, is involved in the Wnt/β-catenin signaling pathway . CK1α phosphorylates β-catenin as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . This pathway plays a critical role in regulating cell growth and differentiation.
Result of Action
The action of the compound, as a substrate for CK1α, can influence the stability and function of various proteins, thereby affecting cellular processes such as cell cycle progression, apoptosis, and signal transduction . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling reaction: where the activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection steps: to remove protecting groups from the amino acids, allowing for the next coupling reaction.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
The peptide H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and coatings.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH: can be compared with other peptides containing similar sequences or functional groups. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific sequence and the resulting structural and functional properties. The presence of multiple acidic and basic amino acids allows for unique interactions with other biomolecules, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94)/t38-,39-,40-,41+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,64-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNUIDBXUOTUMT-LVTIADEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H139N27O35S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745594 | |
Record name | L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2131.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154444-97-0 | |
Record name | L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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